1-Methyl-5-phenylpyrimidiniumiodide
Description
Significance of Pyrimidinium Salts in Advanced Organic Synthesis and Materials Science
Pyrimidinium salts, as a class of N-quaternized heterocyclic compounds, are of growing importance in both advanced organic synthesis and materials science. The pyrimidine (B1678525) ring is a key structural motif in essential biomolecules like the nucleobases uracil, thymine, and cytosine. wikipedia.orgumich.edu The introduction of a positive charge through N-quaternization significantly alters the electronic properties of the ring, making it more electron-deficient and susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity makes pyrimidinium salts valuable intermediates in the synthesis of complex heterocyclic structures.
In the realm of materials science, the inherent properties of the pyrimidine nucleus, such as its electron-accepting nature, make its derivatives, including pyrimidinium salts, attractive for the development of functional materials. tandfonline.com For instance, pyrimidine-based boron complexes have been investigated for their photophysical properties and potential applications in thermally activated delayed fluorescence (TADF)-based organic light-emitting diodes (OLEDs). nih.gov The quaternization to form salts can further enhance properties like solubility and electronic delocalization, opening avenues for new materials with tailored optical and electronic characteristics.
Overview of Heterocyclic Quaternary Ammonium (B1175870) Salts in Modern Chemistry
Heterocyclic quaternary ammonium salts (HQASs) are a broad class of compounds characterized by a positively charged nitrogen atom incorporated within a heterocyclic ring system. nih.govresearchgate.net These salts are ubiquitous and have found applications in diverse areas, acting as disinfectants, surfactants, phase-transfer catalysts, and ionic liquids. nih.govjst.go.jpacs.orgacs.org The properties and applications of HQASs are highly dependent on their chemical structure, including the nature of the heterocyclic ring, the length of alkyl chains attached to the nitrogen, and the counterion. nih.gov
The synthesis of these salts is typically achieved through the quaternization of a heterocyclic amine with an alkyl halide. nih.govresearchgate.net This reaction, a type of N-alkylation, is a fundamental process in organic chemistry. wikipedia.org The resulting salts often exhibit enhanced solubility in certain solvents and unique physicochemical properties compared to their neutral precursors. mdpi.com Their role as cationic surfactants, for example, stems from their amphiphilic nature, possessing a hydrophilic cationic head and a hydrophobic tail. jst.go.jpsemanticscholar.org This structural feature allows them to form micelles in solution and reduce surface tension. semanticscholar.org
Research Rationale and Scope for 1-Methyl-5-phenylpyrimidinium iodide
While the broader class of pyrimidinium salts has established significance, the specific compound 1-Methyl-5-phenylpyrimidinium iodide presents a compelling case for focused research. The structure combines three key features: the N-quaternized pyrimidinium core, a methyl group on one of the nitrogen atoms, and a phenyl substituent at the 5-position. The quaternization with a methyl group is a common strategy to create a stable cationic center. The presence of the phenyl group is expected to introduce significant steric and electronic effects, influencing the molecule's conformation, reactivity, and potential for π-π stacking interactions, which are crucial in the design of materials with specific optical or electronic properties.
The iodide counterion is also of note. While often considered a simple spectator ion, iodide can participate in hydrogen bonding and other non-covalent interactions, influencing the crystal packing and solid-state properties of the salt. nih.govresearchgate.net Furthermore, the study of such a well-defined molecule can provide fundamental insights into structure-property relationships within the pyrimidinium salt family. This includes understanding how substitution patterns affect stability, reactivity, and spectroscopic characteristics. The basic chemical properties of 1-Methyl-5-phenylpyrimidinium iodide are summarized in the table below.
Table 1: Chemical and Physical Properties of 1-Methyl-5-phenylpyrimidinium iodide
| Property | Value |
|---|---|
| CAS Number | 56162-62-0 |
| Molecular Formula | C₁₁H₁₁IN₂ |
| Molecular Weight | 298.127 g/mol |
| IUPAC Name | 1-methyl-5-phenylpyrimidin-1-ium iodide |
| SMILES | [I-].C[N+]1=CC(=CN=C1)C1=CC=CC=C1 |
| InChIKey | KTHWBOOPWNWUJP-UHFFFAOYSA-M |
Data sourced from Matrix Fine Chemicals. matrix-fine-chemicals.com
Historical Development of Pyrimidinium Salt Chemistry and Derivatization Strategies
The history of pyrimidine chemistry dates back to the 19th century, with the synthesis of barbituric acid in 1879 and the systematic study of pyrimidines initiated by Pinner in 1884. wikipedia.org The parent pyrimidine compound was first prepared in 1900. wikipedia.org The development of synthetic routes to pyrimidine derivatives has been a continuous area of research, driven by their importance in medicinal chemistry and biology. tandfonline.com
The synthesis of pyrimidinium salts is an extension of this long history, primarily relying on the quaternization of a pre-formed pyrimidine ring. The most common method involves the reaction of a pyrimidine with an alkyl halide, such as methyl iodide, in a standard SN2 reaction. rsc.org Derivatization strategies allow for the introduction of a wide variety of substituents onto the pyrimidine core prior to or after quaternization. For instance, functional groups can be introduced at various positions on the pyrimidine ring through nucleophilic substitution or other standard organic transformations, which can then be carried through the quaternization step. wikipedia.org More advanced strategies might involve the construction of the pyrimidinium ring itself from acyclic precursors, a method that offers great flexibility in accessing highly substituted derivatives.
Comparison with Related N-Heterocyclic Cations (e.g., Pyridinium (B92312), Imidazolium)
To fully appreciate the properties of 1-Methyl-5-phenylpyrimidinium iodide, it is instructive to compare the pyrimidinium cation to other common N-heterocyclic cations, such as pyridinium and imidazolium (B1220033). wikipedia.org
Pyridinium: As the six-membered ring analogue with only one nitrogen atom, the pyridinium cation is less electron-deficient than the pyrimidinium cation. Pyridinium salts are exceptionally well-studied and are used as catalysts, synthetic intermediates, and components of ionic liquids. rsc.orgrsc.orgresearchgate.net The aromaticity of the pyridinium ring is a key feature, and like pyrimidinium, it is susceptible to nucleophilic addition. wikipedia.orgrsc.org
Imidazolium: This five-membered ring contains two nitrogen atoms. Imidazolium salts are perhaps the most well-known class of ionic liquids, prized for their stability and tunable properties. nih.gov Compared to pyridine (B92270), imidazole (B134444) is a stronger base. quora.com The electronic and physicochemical properties of imidazolium-based salts have been extensively compared to their pyridinium counterparts, with studies showing differences in viscosity, density, and intermolecular interaction strength. nih.govresearchgate.net
The pyrimidinium cation, with its two nitrogen atoms in a 1,3-arrangement within a six-membered ring, presents a unique electronic profile. It is more electron-poor than pyridinium, which should enhance its reactivity towards nucleophiles. The presence of two nitrogen atoms also offers multiple sites for potential interactions, such as hydrogen bonding. The table below provides a comparative overview of the parent cations.
Table 2: Comparison of Heterocyclic Cations
| Cation | Structure | Ring Size | No. of N Atoms | Key Features |
|---|---|---|---|---|
| Pyridinium | 6-membered | 1 | Aromatic, widely used in synthesis and catalysis. wikipedia.org | |
| Imidazolium | 5-membered | 2 (1,3) | Aromatic, forms stable ionic liquids, stronger base than pyridine. nih.govquora.com |
| Pyrimidinium |
| 6-membered | 2 (1,3) | Aromatic, electron-deficient, key role in biological systems. wikipedia.org |
Structure
3D Structure of Parent
Properties
CAS No. |
56162-62-0 |
|---|---|
Molecular Formula |
C11H11IN2 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-11(7-12-9-13)10-5-3-2-4-6-10;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
KTHWBOOPWNWUJP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CN=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Methyl 5 Phenylpyrimidiniumiodide
Direct N-Methylation Routes for Pyrimidinium Iodides
The most straightforward approach to 1-methyl-5-phenylpyrimidinium iodide involves the direct N-methylation of 5-phenylpyrimidine (B189523). This method is predicated on the nucleophilic attack of the nitrogen atom of the pyrimidine (B1678525) ring on a methylating agent.
Optimization of Reaction Conditions and Solvent Effects
The efficiency of the N-methylation reaction is highly dependent on the choice of the methylating agent, solvent, and temperature. Methyl iodide is a commonly employed methylating agent for the synthesis of pyrimidinium iodides. nih.govmdpi.com The selection of the solvent is critical, as it can significantly influence the reaction rate and yield.
Studies on the methylation of related nitrogen heterocycles have shown that polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often effective for N-alkylation reactions. liv.ac.uk For instance, the reaction of amines with trimethylsulfonium (B1222738) salts, another type of methylating agent, is greatly simplified in DMSO compared to less polar solvents like cyclohexane. nih.gov The activation free energy for methylation has been observed to increase with the polarity of the solvent in some cases. nih.gov The choice of base, if required, can also play a crucial role. For example, in the N-methylation of peptides, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to be effective. nih.gov
The reaction temperature is another key parameter to optimize. While some N-methylation reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. mdpi.com However, higher temperatures can also lead to the formation of undesired byproducts. scientificupdate.com
Table 1: Optimization of N-Methylation of a Pyrimidone Intermediate scientificupdate.com
| Methylating Agent | Solvent | Temperature (°C) | N:O Alkylation Ratio |
|---|---|---|---|
| MeI | DMSO | 60 | 78:22 |
Influence of Steric and Electronic Factors of the Phenyl Substituent on Pyrimidine Ring Reactivity
The presence of the phenyl group at the 5-position of the pyrimidine ring influences its reactivity towards N-methylation through a combination of steric and electronic effects.
Steric effects arise from the spatial arrangement of atoms. wikipedia.org A bulky substituent on the pyrimidine ring can hinder the approach of the methylating agent to the nitrogen atom, thereby slowing down the reaction rate. wikipedia.orgresearchgate.net For example, in the hydrolysis of 5-monoalkyl substituted barbituric acid derivatives, steric hindrance from the alkyl group affects the reaction kinetics. researchgate.net
The position of the phenyl substituent is also crucial. In thieno[3,2-d]pyrimidines, the influence of the annulated pyrimidine ring was found to be stronger than the orienting effect of the sulfur atom in the thiophene (B33073) ring during electrophilic substitution. growingscience.com
Anion Metathesis and Counterion Exchange Reactions
The initial product of the N-methylation of 5-phenylpyrimidine with methyl iodide is 1-methyl-5-phenylpyrimidinium iodide. However, it is often desirable to exchange the iodide anion for other counterions. This can be achieved through anion metathesis or counterion exchange reactions.
A common method for anion exchange involves the use of an anion exchange resin. researchgate.net This technique allows for the replacement of halide ions with a variety of other anions in non-aqueous media. researchgate.net The efficiency of the exchange can be influenced by the solvent, with nearly quantitative yields observed in acetonitrile (B52724) for some systems. researchgate.net
Another approach is to first deprotonate the pyrimidinium salt to form a pyridinium (B92312) ylide, followed by protonation with the desired acid (HX) to introduce the new counterion X⁻. nih.gov This method offers a versatile route to a wide range of pyrimidinium salts with different anions. The choice of the anion can be important, as it can affect the properties and reactivity of the resulting salt. nih.gov
Multistep Synthesis Approaches to the Pyrimidinium Core
In cases where direct N-methylation is not feasible or efficient, multistep synthetic strategies can be employed to construct the 1-methyl-5-phenylpyrimidinium iodide. These methods typically involve the synthesis of a functionalized 5-phenylpyrimidine precursor followed by cyclization and methylation steps.
Precursor Synthesis and Functionalization of 5-Phenylpyrimidine
The synthesis of the 5-phenylpyrimidine core is a key step in these multistep approaches. Various methods have been developed for the synthesis of substituted pyrimidines. mdpi.comorganic-chemistry.org One common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.
For the synthesis of 5-phenylpyrimidine, a suitable precursor would be a phenyl-substituted three-carbon unit that can react with a source of the N-C-N fragment, such as formamidine. The functionalization of the pyrimidine ring can be achieved either by using pre-functionalized starting materials or by modifying the pyrimidine ring after its formation. For example, 5-hydroxymethylpyrimidines can be obtained by the reduction of the corresponding esters. mdpi.com The synthesis of 2-phenylpyrimidine (B3000279) derivatives has been achieved through a multi-step process starting from bromoacetophenones. nih.gov
Table 2: Key Intermediates in the Synthesis of 2-Phenylpyrimidine Derivatives nih.gov
| Intermediate | Synthetic Step |
|---|---|
| Amino derivatives (2a-g) | Delepine reaction of bromoacetophenones |
| Protected amino derivatives (3a-g) | Protection with (Boc)2O |
| Formaldehyde condensation products (4a-g) | Tollens condensation reaction |
| Imidazole (B134444) substitution products (5a-g) | Substitution reaction with imidazole |
| Deprotected amino derivatives (6a-g) | Deprotection under acidic conditions |
Ring-Forming Reactions for Substituted Pyrimidinium Architectures
Ring-forming reactions provide a powerful tool for the synthesis of the pyrimidine core from acyclic precursors. wikipedia.orgumich.edu These reactions, often involving cycloadditions or cyclocondensations, allow for the construction of highly substituted pyrimidine rings. mdpi.com
One strategy involves the reaction of a compound containing a C-C-C fragment with a reagent that provides the N-C-N unit. For example, pyrimidines can be synthesized via the multicomponent cyclocondensation of a methyl aryl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). mdpi.com Another approach is the [3+3] cycloaddition strategy, which can be used to synthesize pyrimidones from methyl arylpropiolates and amidines. mdpi.com
Once the substituted pyrimidine ring is formed, subsequent N-methylation can be carried out to yield the desired 1-methyl-5-phenylpyrimidinium salt. The quaternization of the pyrimidine ring can also be part of a "deconstruction-reconstruction" strategy, where the pyrimidinium salt is cleaved and then recyclized to form other heterocyclic structures. nih.gov This highlights the versatility of the pyrimidinium core as a synthetic intermediate.
Advanced Synthetic Techniques
Traditional methods for synthesizing quaternary pyrimidinium salts often rely on the direct alkylation of a pre-functionalized pyrimidine. However, modern synthetic chemistry offers more sophisticated and efficient routes, including C-H functionalization, electrochemical methods, and photochemical reactions, which provide novel pathways to these important heterocyclic structures.
Oxidative C-H Functionalization Strategies for Pyrimidinium Salt Formation
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov In the context of pyrimidinium salt synthesis, this involves the direct activation of a C-H bond on a pyrimidine ring or a precursor molecule.
Strategies for the C-H functionalization of pyrimidines can be broadly categorized into transition-metal-catalyzed and metal-free approaches. researchgate.net Transition-metal-catalyzed methods often employ palladium, rhodium, or iridium to facilitate the activation of specific C-H bonds. For example, pyrimidine-directed C-H borylation is a known method where a pyrimidyl group directs the borylation to an ortho-C-H bond on an attached aniline (B41778) ring, creating a versatile intermediate for further cross-coupling reactions. rsc.org
Metal-free methods are also gaining prominence. One such approach involves the use of a reagent to generate a pyrimidinyl iminium salt intermediate in situ. This intermediate can then be transformed into various amine products, enabling site-selective amination at the C2-position of the pyrimidine ring. acs.org Another strategy uses hypervalent iodine reagents to generate electrophilic radical cations that can be trapped by nitrogen heterocycles, representing a mild and environmentally friendly alternative to some traditional oxidation methods. temple.edu These methodologies provide a platform for creating substituted pyrimidines that can subsequently be quaternized to form salts like 1-Methyl-5-phenylpyrimidinium iodide.
Electrochemical Synthesis Pathways to Quaternary Pyrimidinium Salts
Electrochemical synthesis offers a unique approach to chemical transformations by using electrical current to drive reactions, often providing unprecedented reactivity without the need for chemical oxidants or reductants. temple.edu This technique is particularly relevant for the synthesis and modification of quaternary pyrimidinium salts.
Electrosynthesis can be employed in cross-electrophile coupling reactions. For instance, nickel-catalyzed electrochemical coupling of alkylpyridinium salts with aryl halides has been developed. nih.gov A significant challenge in this area is managing the reduction potentials of the substrates; alkylpyridinium salts are relatively easy to reduce, which can lead to unwanted side reactions if not properly controlled. nih.gov Mechanistic understanding and the development of specific catalyst systems are crucial to balance the activation rates of the different electrophiles involved. nih.gov
Studies on Katritzky pyridinium salts (2,4,6-triphenylpyridinium salts) demonstrate that single-electron reduction, often achieved electrochemically, is the key step that initiates C–N bond cleavage, releasing an alkyl radical for subsequent functionalization reactions. nih.gov This deaminative C-N bond activation provides a powerful method for generating complex molecules from readily available amines. nih.gov The principles derived from pyridinium systems are applicable to the electrochemical synthesis and derivatization of pyrimidinium salts.
Table 1: Advantages of Electrochemical Synthesis for Pyrimidinium Salts
| Feature | Description | Reference |
|---|---|---|
| Mild Conditions | Reactions can often be carried out at room temperature and pressure, avoiding the need for harsh reagents. | temple.edu |
| High Selectivity | By controlling the electrode potential, specific transformations can be targeted, leading to high selectivity. | nih.gov |
| Reduced Waste | Avoids the use of stoichiometric chemical oxidants or reductants, leading to greener processes. | temple.edu |
| Unique Reactivity | Enables transformations that are difficult or impossible to achieve with conventional chemical methods. | temple.edu |
| Scalability | Electrochemical flow reactors allow for safe and efficient scaling of reactions. |
Photochemical Routes in Pyrimidinium Compound Synthesis
Photochemistry utilizes light as an energy source to induce chemical reactions, often leading to unique and structurally complex products that are inaccessible through thermal methods. rsc.org The photochemistry of pyridinium salts is a well-explored field with significant potential for the synthesis of complex nitrogen-containing heterocycles. rsc.orgrsc.org
Upon irradiation in a basic aqueous solution, N-alkyl pyridinium salts can undergo a remarkable transformation. The process involves photoisomerization to intermediates like benzvalene-type structures, followed by solvent addition to yield highly functionalized products such as bicyclic aziridines with high stereocontrol. rsc.org These bicyclic aziridines are versatile synthetic intermediates that can be used to construct a variety of complex molecular architectures, including aminocyclopentenes. rsc.org
This synthetic potential has been harnessed in the total synthesis of biologically active natural products. For example, the photochemical transformation of a pyridinium salt was a key step in the stereocontrolled synthesis of (+)-Mannostatin A and the aminocyclitol core of trehazolin. acs.orgacs.org The principles of pyridinium salt photochemistry can be extended to pyrimidinium salts, offering a powerful strategy for the synthesis of novel, complex derivatives of 1-Methyl-5-phenylpyrimidinium iodide. The irradiation of these compounds could lead to unique cage-like structures or functionalized cyclopentene (B43876) derivatives.
Derivatization of the Pyrimidinium Scaffold
The pyrimidinium ring is an electron-deficient heterocycle, which dictates its reactivity towards nucleophiles. Functionalization can be targeted at various peripheral positions on the ring, and the outcome of these reactions is often influenced by the electronic and steric nature of existing substituents.
Functionalization at Peripheral Positions of the Pyrimidinium Ring
The pyrimidine ring possesses multiple C-H bonds that can be selectively functionalized. The C2, C4, and C6 positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Site-selective C-H functionalization of pyrimidines can be achieved through the formation of pyrimidinyl iminium salt intermediates, which directs amination specifically to the C2 position. acs.org
Another powerful strategy involves the conversion of pyrimidines and other diazines into heterocyclic phosphonium (B103445) salts. These salts serve as versatile reagents for subsequent bond-forming reactions. This two-step sequence allows for the introduction of ether (C-O), thioether (C-S), amine (C-N), and carbon-based (C-C) functional groups, providing access to derivatives that are challenging to prepare using conventional methods. acs.org
For distal C-H functionalization (at positions like C5), directing group strategies are often employed. nih.govnih.gov A directing group installed on the molecule guides a transition metal catalyst to a specific, remote C-H bond. Pyrimidine-based directing groups have been developed to achieve meta-C-H functionalization of arenes, showcasing the versatility of the pyrimidine core in guiding reactivity. nih.gov
Exploration of Substituent Effects on Synthetic Yield and Selectivity
The electronic properties of substituents on both the pyrimidine core and its attached functional groups play a critical role in determining reaction outcomes. The rate, yield, and selectivity of synthetic transformations can be finely tuned by modulating these electronic and steric effects. nih.gov
In the synthesis of pyrimidines from amidines, the nature of substituents on the starting materials significantly impacts the yield. For instance, the condensation of amidines bearing aryl groups with electron-donating substituents (e.g., p-methoxy) results in higher yields compared to those with electron-withdrawing groups (e.g., nitro). mdpi.com
Table 2: Effect of Phenyl Ring Substituent on the Yield of 2-amino-4-(phenyl)-6-methylpyrimidine Derivatives
| Ring B Substituent (X) | Yield (%) |
|---|---|
| 4-Br | 67 |
| 4-Cl | 65 |
| 4-F | 68 |
Data adapted from a study on the synthesis of substituted pyrimidine derivatives, demonstrating the impact of halogen substituents on the yield of the cyclization reaction. nih.gov
Furthermore, studies on the deprotonation of 3-substituted 1-methylpyridinium ions to form pyridinium ylides show a clear correlation between the electronic effects of the substituent and the rate of reaction. rsc.org Similarly, the electrochemical reduction of Katritzky pyridinium salts is highly sensitive to both the electronic and steric nature of substituents on the pyridinium ring. nih.gov Electron-rich systems are more difficult to reduce, while sterically bulky substituents can facilitate both the initial reduction and the subsequent C-N bond cleavage to form the desired alkyl radical. nih.gov This knowledge provides a framework for designing precursors to 1-Methyl-5-phenylpyrimidinium iodide that are optimized for specific synthetic transformations. For example, introducing electron-withdrawing groups onto the phenyl ring would be expected to make the pyrimidinium salt easier to reduce in an electrochemical derivatization process.
In-Depth Analysis of 1-Methyl-5-phenylpyrimidinium Iodide Remains Elusive Due to Lack of Published Research
Despite a thorough search for scientific literature, a detailed structural and conformational analysis of the chemical compound 1-Methyl-5-phenylpyrimidinium iodide could not be compiled. While the compound is listed in chemical databases, indicating its synthesis, there is a notable absence of published research articles detailing its specific structural and spectroscopic properties as requested.
Efforts to locate single-crystal X-ray diffraction studies, which are crucial for determining molecular geometry, bond parameters, and crystal packing, did not yield any specific data for 1-Methyl-5-phenylpyrimidinium iodide. Consequently, an analysis of its supramolecular interactions and the role of the iodide counterion in its crystal lattice formation remains speculative without experimental evidence.
Similarly, a search for advanced solution-state conformational dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy proved fruitless for this specific compound. There are no available 2D NMR spectra (such as NOESY, COSY, HSQC, HMBC) that would allow for a full assignment of its proton and carbon signals and elucidate its stereochemistry. Furthermore, no variable temperature NMR studies have been published, which would be necessary to investigate rotational barriers and conformational exchange processes within the molecule.
While research exists for structurally related pyrimidinium salts and other organic iodide compounds, this information cannot be extrapolated to accurately describe 1-Methyl-5-phenylpyrimidinium iodide. The unique substitution pattern of the methyl and phenyl groups on the pyrimidinium ring is expected to significantly influence its electronic and steric properties, making direct comparisons with other molecules unreliable.
The absence of this fundamental data in the public domain prevents the creation of a scientifically rigorous article on the advanced structural elucidation and conformational analysis of 1-Methyl-5-phenylpyrimidinium iodide as outlined. Further experimental research is required to characterize this compound and provide the necessary data for such a detailed analysis.
Advanced Structural Elucidation and Conformational Analysis of 1 Methyl 5 Phenylpyrimidiniumiodide
Solution-State Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent-Induced Shifts and Solvation Effects on Molecular Conformation
The molecular conformation of 1-Methyl-5-phenylpyrimidinium iodide in solution is significantly influenced by the surrounding solvent environment. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a key phenomenon observed in related pyridinium (B92312) and pyrimidinium salts and is anticipated for the title compound. The polarity and hydrogen bonding capability of the solvent can induce shifts in the electronic and vibrational spectra, providing insights into the solute-solvent interactions and their effect on the molecule's geometry.
In polar solvents, the charge distribution within the 1-Methyl-5-phenylpyrimidinium cation can be stabilized, potentially affecting the dihedral angle between the phenyl and pyrimidinium rings. For instance, studies on similar aromatic heterocyclic cations have shown that increasing solvent polarity can lead to a more planar conformation, which in turn influences the extent of π-conjugation across the molecule. This can be monitored by observing shifts in the UV-Vis absorption maxima.
Furthermore, specific interactions such as hydrogen bonding between the solvent molecules and the iodide anion can modulate the anion-cation interactions, indirectly affecting the conformation of the pyrimidinium cation. The use of solvatochromic probes, such as certain pyridinium derivatives, has demonstrated a dramatic dependence of their absorption and fluorescence spectra on solvent polarities, particularly in the high-polar range. researchgate.net This suggests that a multiparametric approach, considering both solvent polarity/polarizability and specific interactions, is crucial for a comprehensive understanding of the solvation effects on the molecular conformation of 1-Methyl-5-phenylpyrimidinium iodide.
Vibrational Spectroscopic Characterization (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 1-Methyl-5-phenylpyrimidinium iodide. The vibrational modes are sensitive to the local chemical environment, bond strengths, and intermolecular interactions.
The vibrational spectrum of the 1-Methyl-5-phenylpyrimidinium cation is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. The assignment of these modes can be performed by comparison with related heterocyclic systems and supported by computational methods like Density Functional Theory (DFT).
The C-H stretching vibrations of the pyrimidinium ring are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, which are often coupled, give rise to a set of bands in the 1600-1400 cm⁻¹ range. The presence of the methyl group introduces characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, while the bending modes appear at lower wavenumbers.
A representative assignment of the characteristic vibrational modes for a substituted pyrimidinium cation is presented in the table below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Pyrimidinium C-H Stretch | 3100 - 3000 |
| Methyl C-H Asymmetric Stretch | ~2950 |
| Methyl C-H Symmetric Stretch | ~2850 |
| Pyrimidinium Ring Stretch | 1600 - 1400 |
| Methyl Asymmetric Bend | ~1460 |
| Methyl Symmetric Bend | ~1380 |
| Pyrimidinium Ring Bend | 1200 - 1000 |
| Pyrimidinium C-H Out-of-Plane Bend | 900 - 700 |
This table is a representation based on typical values for similar heterocyclic compounds.
The vibrational spectrum of 1-Methyl-5-phenylpyrimidinium iodide also features bands arising from the phenyl substituent. The aromatic C-H stretching vibrations of the phenyl group are expected in the 3100-3000 cm⁻¹ region, often overlapping with the pyrimidinium C-H stretches. The characteristic C=C stretching vibrations of the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range.
The coupling of vibrational modes between the phenyl group and the pyrimidinium ring can occur, particularly for vibrations involving the C-C bond linking the two rings. This coupling can lead to shifts in the expected frequencies and changes in the intensities of the bands. The extent of this coupling is dependent on the dihedral angle between the two rings, which in turn is influenced by steric effects and the electronic interactions between the π-systems. In related phenyl-substituted heterocyclic compounds, the analysis of these coupled vibrations provides valuable information about the molecular conformation. nih.gov
In the solid state, and also in solution, significant intermolecular interactions exist between the 1-Methyl-5-phenylpyrimidinium cation and the iodide anion. These interactions include both hydrogen bonding and anion-π interactions. X-ray structural analysis of related pyridinium iodide salts has revealed multiple short contacts between the iodide anion and the hydrogen atoms of the pyridinium cation, particularly those on the ring and the N-alkyl group. acs.orgnih.gov
These interactions can be observed in the vibrational spectra. Hydrogen bonding of the type C-H···I⁻ can cause a red-shift and broadening of the involved C-H stretching bands. The strength of these hydrogen bonds in similar systems has been estimated to be of medium strength. nih.gov
Anion-π interactions, where the iodide anion is attracted to the electron-deficient π-system of the pyrimidinium ring, also play a crucial role in the solid-state packing and can persist in solution. acs.orgrsc.org While direct signatures of anion-π interactions in vibrational spectra can be subtle, they can influence the frequencies of the ring breathing and deformation modes. The combination of QTAIM (Quantum Theory of Atoms in Molecules) and NCI (Non-Covalent Interaction) analyses in computational studies of analogous systems has confirmed the attractive nature of these interactions. acs.org
Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools to investigate the electronic structure and transitions within the 1-Methyl-5-phenylpyrimidinium iodide molecule.
The UV-Vis absorption spectrum of 1-Methyl-5-phenylpyrimidinium iodide is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system formed by the phenyl and pyrimidinium rings. The presence of the aromatic rings and the positive charge on the pyrimidinium nitrogen significantly influences the energy levels of the molecular orbitals.
The primary absorption bands are likely to be π → π* transitions, which are typically intense. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation in the molecule. A more planar conformation, allowing for greater overlap between the π-orbitals of the phenyl and pyrimidinium rings, would lead to a bathochromic (red) shift of the λmax.
In similar pyridinium derivatives, the absorption spectra show a dependence on solvent polarity, a phenomenon known as solvatochromism. researchgate.net For instance, in a study of a fluorescent pyridinium iodide derivative, two absorption peaks were observed around 400 and 450 nm. researchgate.net The electronic transitions can be further analyzed using time-dependent density functional theory (TD-DFT) calculations, which can help in assigning the nature of the transitions (e.g., HOMO to LUMO). researchgate.net The absorption spectrum of the iodide anion itself, typically in the UV region, may also be observed.
| Compound Type | Typical Electronic Transition | Approximate λmax Range (nm) |
| Phenyl-substituted Pyridinium Salts | π → π | 250 - 450 |
| Iodide Anion | n → σ | ~225 |
This table provides a general range based on related compounds and the iodide anion.
Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. For related fluorescent pyridinium iodide dyes, emission maxima have been observed in the visible region, with the exact wavelength being dependent on the solvent environment. researchgate.net
Reactivity and Mechanistic Investigations of 1 Methyl 5 Phenylpyrimidiniumiodide
Nucleophilic Reactivity at the Pyrimidinium Ring
The electron-deficient nature of the 1-methyl-5-phenylpyrimidinium cation makes it a prime target for nucleophilic addition. These reactions can lead to the formation of stable adducts, ring-opening products, or complete ring transformations, depending on the nature of the nucleophile and the reaction conditions.
Reactions with Carbon-Based Nucleophiles
The reaction of 1-methyl-5-phenylpyrimidinium iodide with carbon-based nucleophiles, particularly active methylene (B1212753) compounds, has been shown to be a facile route to pyridine (B92270) derivatives. In a basic medium, carbanions generated from active methylene compounds add to the pyrimidinium ring, initiating a cascade of reactions that results in a ring transformation.
A key study demonstrated that the reaction of 1-methyl-5-phenylpyrimidinium iodide with the carbanion of diethyl malonate, followed by saponification and acidification, yields 5-phenyl-2-pyridone-3-carboxylic acid. acs.org This transformation highlights the synthetic utility of the pyrimidinium salt in constructing highly substituted pyridine rings.
The proposed mechanism for this conversion involves the initial nucleophilic attack of the carbanion at the C6 position of the pyrimidinium ring. This is followed by a ring-opening of the resulting dihydropyrimidine (B8664642) intermediate and subsequent ring-closure, with the expulsion of a methylamine (B109427) moiety, to form the more stable pyridine ring. acs.org
Transformations with Heteroatom Nucleophiles
The reactivity of 1-methyl-5-phenylpyrimidinium iodide extends to a variety of heteroatom nucleophiles, often resulting in significant structural rearrangements of the heterocyclic core. These reactions underscore the versatility of the pyrimidinium ring as a scaffold for diverse heterocyclic syntheses.
In basic media, 1-methyl-5-phenylpyrimidinium iodide reacts with nucleophiles such as cyanamide, O-methylisouronium chloride, and bis[S-methylisothiouronium] sulfate (B86663) to yield 2-amino-5-phenylpyrimidine. umich.edu This transformation involves a ring transformation where the N(1)-C(2) fragment of the pyrimidine (B1678525) ring is replaced by the N-C fragment of the reacting nucleophile. umich.edu
The quaternization of the pyrimidine ring significantly enhances its reactivity towards nucleophiles. For instance, while the reaction of pyrimidine with hydroxylamine (B1172632) to form isoxazole (B147169) requires elevated temperatures, 1-methylpyrimidinium iodide undergoes a similar transformation at room temperature. acs.orgwur.nl This increased susceptibility to nucleophilic attack is a general principle for N-alkylated pyrimidinium salts. acs.orgwur.nl
Furthermore, treatment of 1-methyl-5-phenylpyrimidinium iodide with liquid ammonia (B1221849) can lead to demethylation, yielding 5-phenylpyrimidine (B189523). This reaction is believed to proceed via an addition-nucleophile-ring-opening-ring-closure (ANRORC) mechanism, initiated by the addition of ammonia to the polarized N(1)-C(6) azomethine bond. acs.org
The general mechanism for these transformations involves the initial attack of the nucleophile on one of the electrophilic carbon atoms of the pyrimidinium ring, typically C2, C4, or C6. This addition leads to the formation of a covalent adduct, which can then undergo ring-opening. Subsequent recyclization and elimination of a fragment from the original ring lead to the formation of a new heterocyclic system. The specific pathway and final product are highly dependent on the nature of the nucleophile and the substitution pattern of the pyrimidinium salt.
Ring-Opening and Ring-Closure Mechanisms
The reactions of 1-methyl-5-phenylpyrimidinium iodide with various nucleophiles frequently proceed through complex mechanisms involving the opening and subsequent closure of the heterocyclic ring. These transformations are not simple substitutions but rather profound rearrangements of the molecular skeleton.
One of the most well-documented rearrangement pathways for related pyrimidine systems is the Dimroth rearrangement. rsc.orgrsc.orgrsc.orgwikipedia.orgnih.govrsc.orgresearchgate.net This rearrangement typically involves the interchange of endocyclic and exocyclic nitrogen atoms. rsc.orgwikipedia.org In the context of pyrimidines, the process is often initiated by the addition of a nucleophile, such as water or an amine, to the C2 position, leading to a tetrahedral intermediate. rsc.orgwikipedia.org This is followed by ring-opening to an intermediate that can then undergo conformational changes and subsequent ring closure to form the rearranged product. The thermodynamic stability of the final product is a major driving force for this rearrangement. rsc.org
For instance, the Dimroth rearrangement of 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines has been studied, revealing the influence of substituents on the phenyl ring on the reaction rate. rsc.org Although the phenyl group is not directly involved in the bond-breaking and bond-forming steps of the rearrangement, its electronic properties can modulate the reactivity of the pyrimidine core.
The general mechanism for ring transformation reactions of 1-methyl-5-phenylpyrimidinium iodide with nucleophiles can be conceptualized as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) process. acs.orgumich.edu The initial addition of the nucleophile to an electrophilic carbon of the pyrimidinium ring leads to a less aromatic dihydropyrimidine intermediate. This intermediate can then undergo cleavage of a ring bond, often the N(1)-C(6) or N(1)-C(2) bond, to form an open-chain intermediate. This acyclic species contains all the necessary atoms to recyclize into a new, often more stable, heterocyclic ring, with the concomitant elimination of a small molecule, such as methylamine. acs.org
The following table summarizes the types of ring transformations observed with N-alkylpyrimidinium salts:
| Starting Material | Nucleophile | Product Type | Reference(s) |
| N-Alkylpyrimidinium Salt | Active Methylene Compound | Pyridine Derivative | acs.org |
| N-Alkylpyrimidinium Salt | Cyanamide | 2-Aminopyrimidine | umich.edu |
| N-Alkylpyrimidinium Salt | Hydroxylamine | Isoxazole | acs.orgwur.nl |
| N-Alkylpyrimidinium Salt | Liquid Ammonia | Demethylated Pyrimidine | acs.org |
Electrophilic Transformations of the Pyrimidinium Cation and its Substituents
Information regarding the electrophilic transformations of 1-methyl-5-phenylpyrimidinium iodide is less documented in the available literature compared to its nucleophilic reactivity. The inherent electron-deficient nature of the pyrimidinium ring makes it generally unreactive towards electrophiles. However, the substituents on the ring, namely the phenyl and methyl groups, could potentially undergo electrophilic reactions under specific conditions.
Hydrogen Atom Abstraction Pathways
Direct experimental evidence for hydrogen atom abstraction from the C-H bonds of 1-methyl-5-phenylpyrimidinium iodide is scarce in the reviewed literature. However, theoretical studies on related molecules can provide insights into potential pathways. For instance, studies on the hydrogen abstraction from methyl acetate (B1210297) by various radicals have shown that the C-H bonds of the methyl group are susceptible to radical attack. princeton.edu By analogy, it is conceivable that under radical conditions, the methyl group attached to the N1-nitrogen of the pyrimidinium ring could undergo hydrogen abstraction.
The phenyl group at the C5 position offers another potential site for hydrogen abstraction, although this would be less favorable than abstraction from the methyl group due to the higher bond dissociation energy of aromatic C-H bonds.
It is important to note that without specific experimental data for 1-methyl-5-phenylpyrimidinium iodide, these pathways remain hypothetical and are based on the known reactivity of similar functional groups.
Radical Reactions Initiated by Electron Transfer
The generation of radical species from 1-methyl-5-phenylpyrimidinium iodide via electron transfer processes is a plausible but not extensively studied area. The pyridinium (B92312) salts, which are structurally related to pyrimidinium salts, are known to undergo single-electron reduction to form neutral radical species. rsc.orgrsc.org These radicals can then initiate further reactions.
Photochemical methods, in particular, have been employed to generate radicals from pyridinium salts. umich.edursc.orgrsc.orgacs.orgchemrxiv.org The absorption of light can promote an electron transfer, leading to the formation of a radical intermediate. While direct photochemical studies on 1-methyl-5-phenylpyrimidinium iodide are not available in the reviewed literature, the photochemical reactivity of pyridinium salts suggests that similar processes could be possible.
Role of the Iodide Counterion in Reaction Pathways
The iodide counterion in 1-methyl-5-phenylpyrimidinium iodide is not merely a spectator in its chemical transformations. It actively participates in and influences reaction pathways through various mechanisms, including halide exchange reactions, specific anion effects, and direct involvement in iodine-mediated processes and redox chemistry.
The reactivity of quaternary ammonium (B1175870) salts, including 1-methyl-5-phenylpyrimidinium iodide, can be significantly modulated by the nature of the counterion. Halide exchange reactions, such as the Finkelstein reaction, provide a classic example of how the solubility of different halide salts can drive a reaction to completion. In the context of 1-methyl-5-phenylpyrimidinium iodide, the iodide can be exchanged for other halides (e.g., chloride, bromide) or other anions, which can in turn alter the salt's solubility, stability, and reactivity in different solvent systems. nih.gov
The choice of anion can influence the physicochemical properties of pyridinium-based ionic liquids, such as density, viscosity, and thermal stability. researchgate.net For instance, studies on N-alkyl pyridinium ionic liquids have shown that the strength of the cation-anion interaction determines the extent of microscopic heterogeneity in the liquid state. researchgate.net While specific data for 1-methyl-5-phenylpyrimidinium salts is limited, research on other pyridinium systems indicates that anions play a crucial role. For example, in the hydrogenation of pyridinium salts, the nature of the anion did not significantly influence the reactivity of a platinum-catalyzed reaction, suggesting that for certain transformations, the cation's reactivity is the dominant factor. researchgate.net However, in other cases, anion exchange is a facile process and can lead to different enzyme conformations when ionic liquids are used in biocatalysis, highlighting the anion's influence. researchgate.net
Table 1: Comparison of Anion Properties and Their Potential Effects on Pyridinium Salt Reactivity
| Anion | Typical Solubility of Sodium Salt in Acetone | Potential Effect on Reactivity |
| Iodide (I⁻) | Soluble | Promotes halide exchange (Finkelstein reaction). Can participate in redox reactions. |
| Bromide (Br⁻) | Insoluble | Can be displaced by iodide. May lead to different reaction kinetics compared to iodide. |
| Chloride (Cl⁻) | Insoluble | Similar to bromide, can be displaced by iodide. May influence salt stability. |
| Tetrafluoroborate (B81430) (BF₄⁻) | Soluble | Often used as a non-coordinating anion to study cation reactivity in isolation. |
| Triflate (OTf⁻) | Soluble | Weakly coordinating, can enhance the electrophilicity of the cation. |
The iodide counterion can be a source of reactive iodine species, which can mediate a variety of chemical transformations. Molecular iodine (I₂) can be used in combination with an oxidant for the iodination of pyrimidine derivatives. nih.gov In the case of 1-methyl-5-phenylpyrimidinium iodide, the iodide ion itself can potentially be oxidized to iodine or other electrophilic iodine species, which could then participate in subsequent reactions.
Iodine-mediated reactions often proceed through radical or hypervalent iodine intermediates. For example, iodine-mediated heterocyclization reactions have been developed for the synthesis of various nitrogen-containing heterocycles from pyridinium salts. acs.org A facile route to 4-iodopyrrole-2-carbaldehydes from pyridinium salts has been developed using sodium iodide as the iodine source and Na₂S₂O₈ as an oxidant, proceeding through a cascade reaction. researchgate.netacs.org These examples highlight the potential for the iodide in 1-methyl-5-phenylpyrimidinium iodide to be involved in complex, multi-step reaction sequences.
Furthermore, N-aminopyridinium salts can form electron donor-acceptor (EDA) complexes with various anions, including iodide. nih.gov Photolysis of these EDA complexes can lead to a range of interesting chemical transformations. nih.gov This suggests that 1-methyl-5-phenylpyrimidinium iodide could also form EDA complexes, and its photochemistry might be influenced by the presence of the iodide counterion.
Theoretical and Computational Chemistry Studies of 1 Methyl 5 Phenylpyrimidiniumiodide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 1-Methyl-5-phenylpyrimidinium iodide.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 1-Methyl-5-phenylpyrimidinium cation, a key structural feature is the dihedral angle between the pyrimidinium and phenyl rings. This angle is a result of the interplay between steric hindrance from the ortho-hydrogens of the phenyl ring and the electronic desire for a planar, conjugated system.
In related phenyl-substituted heterocyclic systems, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have shown that the two rings are typically not coplanar. nih.gov The steric repulsion between the hydrogen atoms on the adjacent rings forces a twisted conformation. For 1-Methyl-5-phenylpyrimidinium, the optimized geometry is expected to exhibit a significant dihedral angle to alleviate this steric strain.
Illustrative optimized geometrical parameters for the 1-Methyl-5-phenylpyrimidinium cation, based on typical values for similar structures, are presented below.
| Parameter | Illustrative Value (Å or °) |
| C-C (phenyl ring) | ~1.39 - 1.40 Å |
| C-N (pyrimidinium ring) | ~1.33 - 1.38 Å |
| C-C (pyrimidinium ring) | ~1.38 - 1.41 Å |
| C-C (inter-ring bond) | ~1.48 Å |
| Dihedral Angle (Phenyl-Pyrimidinium) | ~35° - 45° |
This interactive table contains illustrative data based on DFT calculations of similar phenyl-substituted heterocyclic compounds.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
For the 1-Methyl-5-phenylpyrimidinium cation, the HOMO is expected to be delocalized over the phenyl ring and the pyrimidinium core, while the LUMO is likely to be predominantly located on the electron-deficient pyrimidinium ring. nih.gov This distribution facilitates charge transfer interactions.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For the 1-Methyl-5-phenylpyrimidinium cation, the MEP would show a positive potential (blue color) concentrated around the pyrimidinium ring due to the positive charge, and a less positive or even slightly negative potential (green to yellow color) on the phenyl ring. This indicates that the pyrimidinium ring is the primary site for nucleophilic attack.
Illustrative electronic properties for the 1-Methyl-5-phenylpyrimidinium cation are provided in the table below.
| Property | Illustrative Value |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -3.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
This interactive table contains illustrative data based on DFT calculations of similar phenyl-substituted nitrogen heterocycles.
Vibrational Frequency Calculations and Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic parameters with a good degree of accuracy.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. For the 1-Methyl-5-phenylpyrimidinium cation, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. The calculated chemical shifts for ¹H and ¹³C can be compared with experimental data to confirm the molecular structure. The proton on the methyl group and the protons on the phenyl and pyrimidinium rings would have distinct chemical shifts that are sensitive to the local electronic environment. rsc.orgnih.gov
IR Spectroscopy: Vibrational frequency calculations predict the positions and intensities of bands in the infrared (IR) spectrum. These frequencies correspond to the vibrational modes of the molecule. For 1-Methyl-5-phenylpyrimidinium iodide, characteristic bands would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the rings, and ring deformation modes. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). The calculated absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For 1-Methyl-5-phenylpyrimidinium iodide, π → π* transitions are expected to be the most prominent, giving rise to strong absorption bands in the UV region. scielo.org.zaacs.org
Illustrative predicted spectroscopic data for 1-Methyl-5-phenylpyrimidinium iodide are summarized below.
| Spectrum | Predicted Parameter | Illustrative Value |
| ¹H NMR | Chemical Shift (δ, ppm) - Methyl Protons | ~ 4.0 - 4.5 ppm |
| ¹³C NMR | Chemical Shift (δ, ppm) - Pyrimidinium Carbons | ~ 140 - 160 ppm |
| IR | Vibrational Frequency (cm⁻¹) - C=N Stretch | ~ 1550 - 1600 cm⁻¹ |
| UV-Vis | Absorption Maximum (λmax) | ~ 260 - 280 nm |
This interactive table contains illustrative data based on theoretical predictions for similar heterocyclic compounds.
Ab Initio and Post-Hartree-Fock Calculations
While DFT is widely used, ab initio and post-Hartree-Fock methods provide a more rigorous, albeit computationally expensive, approach to studying molecular systems. wikipedia.org
Accurate Energy Calculations and Benchmark Studies
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to obtain highly accurate single-point energies. These methods systematically account for electron correlation, which is approximated in DFT. Benchmark studies often compare the results of various DFT functionals against these high-level ab initio calculations to assess their accuracy for a particular class of molecules. researchgate.netacs.org For a system like 1-Methyl-5-phenylpyrimidinium iodide, such benchmark studies would be essential to validate the choice of DFT functional for more extensive calculations.
Conformer Analysis and Energy Landscapes
The rotation around the C-C bond connecting the phenyl and pyrimidinium rings gives rise to different conformers. Post-Hartree-Fock methods can be used to map out the potential energy surface associated with this rotation. This analysis reveals the energy barriers between different conformations and identifies the most stable conformers. acs.org For 1-Methyl-5-phenylpyrimidinium, the energy landscape would likely show a relatively low barrier to rotation, with the minimum energy corresponding to the twisted geometry predicted by DFT. The planarity would be disfavored due to significant steric clashes.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful tool to understand the behavior of molecules in a condensed phase, providing a dynamic picture of interactions at the atomic level. For 1-Methyl-5-phenylpyrimidinium iodide, MD simulations could illuminate several key aspects of its behavior in solution.
Solution-Phase Behavior and Solvent Effects
The interaction of 1-Methyl-5-phenylpyrimidinium iodide with different solvents is crucial for its application in synthesis. MD simulations can model the solvation shell around the 1-methyl-5-phenylpyrimidinium cation and the iodide anion, revealing the specific interactions with solvent molecules. By calculating radial distribution functions, one could determine the average distance and coordination number of solvent molecules around the ions. This would provide a quantitative measure of how solvents like water, methanol, or acetonitrile (B52724) solvate the cation and anion, which in turn influences the compound's solubility and reactivity.
Ion Pairing and Aggregation Phenomena
In solution, the cationic 1-methyl-5-phenylpyrimidinium and the anionic iodide can exist as free ions, solvent-separated ion pairs, or contact ion pairs. The extent of ion pairing significantly affects the chemical potential and reactivity of the ions. MD simulations can be employed to calculate the potential of mean force between the cation and anion, which would reveal the free energy landscape of their association. This analysis can quantify the stability of different ion pair configurations and predict the likelihood of aggregation at various concentrations. Such studies have been performed for other ionic liquids and salts, providing valuable insights into their macroscopic properties.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. For 1-Methyl-5-phenylpyrimidinium iodide, such studies could provide a deep understanding of its reactivity towards nucleophiles, a key aspect of its known chemistry.
Calculation of Activation Energies and Reaction Pathways
Experimental work has shown that pyrimidinium salts undergo ring transformations upon reaction with nucleophiles. DFT calculations can be used to model the reaction pathway of a nucleophile, such as a carbanion or an amine, with 1-Methyl-5-phenylpyrimidinium iodide. By identifying the transition state structures and calculating the corresponding activation energies, one can predict the feasibility and rate of different reaction channels. For instance, the initial nucleophilic attack at different positions of the pyrimidinium ring (e.g., C2, C4, C6) can be compared energetically to determine the most likely site of attack. The subsequent steps, including ring-opening and rearrangement to form a pyridine (B92270) derivative, can also be modeled to provide a complete energy profile of the reaction.
To illustrate the type of data that could be generated, the following hypothetical table shows calculated activation energies for the initial nucleophilic attack on a pyrimidinium cation.
| Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |
| CN⁻ | C2 | 15.2 |
| CN⁻ | C4 | 18.5 |
| CN⁻ | C6 | 16.8 |
| OH⁻ | C2 | 12.7 |
| OH⁻ | C4 | 16.1 |
| OH⁻ | C6 | 14.3 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for 1-Methyl-5-phenylpyrimidinium iodide.
Exploration of Catalytic Cycles (if applicable)
In some reactions, 1-Methyl-5-phenylpyrimidinium iodide or a derivative might act as a catalyst. Computational methods can be employed to explore potential catalytic cycles. This would involve identifying all intermediates and transition states in the proposed cycle and calculating the free energy changes for each step. Such an analysis would help to validate or refute a proposed catalytic mechanism and could guide the design of more efficient catalytic systems based on the pyrimidinium scaffold.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. This approach establishes a mathematical correlation between a set of molecular descriptors and a specific property of interest. For 1-Methyl-5-phenylpyrimidinium iodide, QSPR studies can offer significant insights into its behavior, guiding the design of new derivatives with tailored characteristics.
Development of Models Relating Structural Descriptors to Chemical Properties
The foundation of a QSPR model lies in the selection of appropriate molecular descriptors that numerically represent the structural features of a molecule. These descriptors can be classified into several categories, including constitutional, topological, geometric, and quantum-chemical. In the context of 1-Methyl-5-phenylpyrimidinium iodide and its analogs, these descriptors are calculated and then correlated with experimentally determined properties such as melting point, solubility, or spectroscopic data.
The development of a robust QSPR model involves a statistical regression analysis to derive a mathematical equation that links the descriptors to the property. A generalized form of this equation is:
Property = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant
Here, the coefficients (a, b, c) are determined through the regression process. The predictive power and reliability of the model are evaluated using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE).
While specific QSPR studies on 1-Methyl-5-phenylpyrimidinium iodide are not extensively documented in publicly available literature, research on related pyrimidine (B1678525) derivatives provides a framework for understanding which descriptors are likely to be significant. For instance, studies on pyrimidine-based corrosion inhibitors have successfully correlated electronic properties calculated using density functional theory (DFT) with their inhibition efficiency. ijcsi.pro These models often employ quantum-chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and various atomic charges.
To illustrate the application of QSPR, consider a hypothetical dataset for a series of 5-phenylpyrimidinium derivatives. The structural modifications would lead to variations in the calculated descriptors, which in turn would be expected to correlate with a measured property like solubility.
Table 1: Illustrative Structural and Electronic Descriptors for Hypothetical 5-Phenylpyrimidinium Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| 1-Methyl-5-phenylpyrimidinium | 185.23 | 1.35 | 26.30 | 5.82 |
| 1-Ethyl-5-phenylpyrimidinium | 199.26 | 1.86 | 26.30 | 6.01 |
| 1-Propyl-5-phenylpyrimidinium | 213.29 | 2.37 | 26.30 | 6.15 |
| 1-Methyl-5-(4-chlorophenyl)pyrimidinium | 219.67 | 2.11 | 26.30 | 7.29 |
| 1-Methyl-5-(4-methoxyphenyl)pyrimidinium | 215.26 | 1.28 | 35.53 | 6.61 |
| Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from experimental measurements. |
Prediction of Reactivity and Stability Trends
QSPR models are not limited to predicting physical properties; they can also be powerful tools for forecasting the reactivity and stability of chemical compounds. Reactivity descriptors, often derived from quantum chemical calculations, can be correlated with experimentally determined kinetic data. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly valuable in this regard.
For the 1-Methyl-5-phenylpyrimidinium cation, a lower LUMO energy would indicate a greater susceptibility to nucleophilic attack, a key feature of its reactivity profile. Conversely, a larger energy gap between the HOMO and LUMO is generally associated with higher kinetic stability, suggesting lower reactivity.
Computational studies on related N-heterocyclic compounds have demonstrated that substituents on both the pyrimidine and phenyl rings can significantly alter these electronic properties. For example, the introduction of an electron-withdrawing group, such as a chlorine atom, on the phenyl ring is expected to lower the LUMO energy, thereby increasing the reactivity of the pyrimidinium ring towards nucleophiles. Conversely, an electron-donating group, like a methoxy (B1213986) group, would likely have the opposite effect.
These predictive capabilities are invaluable in the rational design of new molecules. For instance, in the development of novel anticancer agents, QSPR can help in identifying derivatives with enhanced biological activity. Research on pyrido[2,3-d]pyrimidines has shown that substitutions on the pyrimidine ring can dramatically influence their cytotoxic effects. nih.gov
Table 2: Hypothetical Predicted Reactivity and Stability Descriptors for 5-Phenylpyrimidinium Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Stability |
| 1-Methyl-5-phenylpyrimidinium | -7.25 | -2.55 | 4.70 | Moderate |
| 1-Ethyl-5-phenylpyrimidinium | -7.22 | -2.52 | 4.70 | Moderate |
| 1-Propyl-5-phenylpyrimidinium | -7.19 | -2.49 | 4.70 | Moderate |
| 1-Methyl-5-(4-chlorophenyl)pyrimidinium | -7.41 | -2.85 | 4.56 | Lower |
| 1-Methyl-5-(4-methoxyphenyl)pyrimidinium | -7.05 | -2.41 | 4.64 | Higher |
| Disclaimer: The data presented in this table is hypothetical and intended to illustrate the application of QSPR in predicting reactivity and stability trends. |
By establishing and validating these predictive models, researchers can efficiently screen virtual libraries of compounds, prioritizing synthetic efforts on those molecules most likely to possess the desired properties. This approach accelerates the discovery and development process for new materials and therapeutic agents based on the pyrimidine scaffold. researchgate.netnih.gov
Unveiling the Chemical Versatility of 1-Methyl-5-phenylpyrimidinium iodide
The landscape of modern chemistry is continually enriched by the exploration of novel compounds with unique structural motifs and reactivities. Among these, pyrimidinium salts have garnered considerable attention due to their potential applications across various domains of chemical science. This article focuses on the chemical compound “1-Methyl-5-phenylpyrimidinium iodide,” delving into its non-biological and non-clinical applications. The discussion will be strictly structured to explore its catalytic roles and its utility in the formulation of ionic liquids, underscoring the scientific intrigue of this heterocyclic salt.
Applications in Chemical Sciences Non Biological/non Clinical
Advanced Materials Science Applications
Precursor for Polymeric Ionic Liquids and Functional Polymers
There is no available research in the scientific literature that describes the use of 1-Methyl-5-phenylpyrimidinium iodide as a monomer or precursor for the synthesis of polymeric ionic liquids (PILs) or other functional polymers. The synthesis of PILs typically involves the polymerization of ionic liquid monomers, which contain a polymerizable group (e.g., a vinyl or styrenyl unit) attached to the cation or anion. While the pyrimidinium moiety is a valid cationic structure for an ionic liquid, the specific polymerization of the 1-Methyl-5-phenylpyrimidinium cation has not been reported.
Optoelectronic Material Components (if relevant)
The relevance of 1-Methyl-5-phenylpyrimidinium iodide as a component in optoelectronic materials has not been established in the current scientific literature. Materials for optoelectronics require specific photophysical properties, such as high quantum yields, tunable emission spectra, or significant charge-carrier mobility. There are no studies available that characterize these properties for 1-Methyl-5-phenylpyrimidinium iodide or demonstrate its incorporation into devices like organic light-emitting diodes (OLEDs), solar cells, or photodetectors.
Components in Supramolecular Assemblies
While the formation of supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking is a key feature of many ionic compounds, specific research detailing the supramolecular chemistry of 1-Methyl-5-phenylpyrimidinium iodide is not available. Crystal structure analysis is the primary method for investigating these interactions. For related compounds, such as certain pyridinium iodides, crystal packing is often dictated by a network of C–H···I and C–H···O hydrogen bonds, which organize the cations and anions into well-defined three-dimensional networks. nih.gov However, without a specific crystal structure determination for 1-Methyl-5-phenylpyrimidinium iodide, a detailed discussion of its role in supramolecular assemblies remains speculative.
Chemical Sensing Applications
Development of Chemo-sensors for Specific Analytes
A review of the literature indicates that 1-Methyl-5-phenylpyrimidinium iodide has not been utilized in the development of chemosensors for the detection of specific analytes. The design of a chemosensor based on an ionic liquid often relies on changes in its optical or electrochemical properties upon interaction with a target molecule. There are no published reports that explore or exploit these potential properties of 1-Methyl-5-phenylpyrimidinium iodide for chemical sensing applications.
Optical and Electrochemical Sensing Mechanisms
The potential for a compound like 1-Methyl-5-phenylpyrimidinium iodide to act as a sensor is theoretically plausible. Its cationic pyrimidinium core, coupled with the phenyl substituent, could potentially engage in interactions with various analytes. These interactions, such as anion-π interactions, hydrogen bonding, or host-guest complexation, could theoretically lead to detectable changes in its optical properties (e.g., absorption or fluorescence spectra) or its electrochemical behavior (e.g., redox potentials).
However, without experimental data and detailed research findings, any discussion of its sensing mechanisms would be purely speculative. The development of a chemical sensor requires rigorous investigation into its selectivity, sensitivity, limit of detection, and response time with respect to specific target analytes. Such data is essential for understanding the underlying sensing mechanism, be it a change in intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or other photophysical processes for optical sensing, or alterations in electron transfer kinetics for electrochemical sensing.
Future research in this area would be necessary to fully characterize the optical and electrochemical properties of 1-Methyl-5-phenylpyrimidinium iodide and to explore its potential as a sensor for specific ions or molecules in non-biological and non-clinical contexts.
Advanced Analytical Methodologies for 1 Methyl 5 Phenylpyrimidiniumiodide Research
Hyphenated Chromatography-Mass Spectrometry for Purity and Impurity Profiling
Hyphenated techniques combining chromatography and mass spectrometry are powerful tools for the separation, identification, and quantification of 1-Methyl-5-phenylpyrimidiniumiodide and its related impurities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the sensitive and selective analysis of non-volatile compounds like this compound. Its high sensitivity allows for the detection and quantification of trace-level impurities that might be present in the final product or arise during synthesis. nih.govnih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography, where this compound is separated from other components in the mixture based on its polarity. A reversed-phase C18 column is often employed with a mobile phase consisting of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. lcms.cz
The separated components then enter the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is typically used, as the compound is a pre-charged cationic species. The mass spectrometer then isolates the precursor ion (the molecular ion of this compound) and subjects it to collision-induced dissociation (CID) to generate characteristic product ions. This transition from precursor to product ion is highly specific and is used for quantification in multiple reaction monitoring (MRM) mode. nih.govshimadzu-webapp.eu
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [To be determined for C11H11N2]+ |
| Product Ions (m/z) | [To be determined] |
| Collision Energy | [To be optimized] |
This table presents a hypothetical set of parameters. Actual values would need to be determined experimentally.
While this compound itself is a non-volatile salt, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for identifying any volatile byproducts that may be generated during its synthesis. nih.govresearchgate.net The synthesis of pyrimidinium salts can sometimes involve starting materials or side reactions that produce volatile organic compounds.
For GC-MS analysis, the headspace above a reaction mixture or a dissolved sample can be sampled using techniques like solid-phase microextraction (SPME). nih.gov The extracted volatile compounds are then introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide a molecular fingerprint for each volatile compound, allowing for their identification by comparison with spectral libraries.
Quantitative Spectroscopic Methods for Reaction Monitoring and Product Analysis
Spectroscopic techniques are vital for real-time monitoring of the synthesis of this compound and for quantifying its concentration in solution.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of chemical reactions in real-time. By monitoring the changes in the NMR signals of reactants, intermediates, and products directly in the reaction vessel, detailed information about the reaction mechanism and rate can be obtained. researchgate.net
For the synthesis of this compound, which typically involves the N-alkylation of a 5-phenylpyrimidine (B189523) precursor, in-situ ¹H NMR can be used to follow the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the methylated product. nih.gov The integration of these signals over time allows for the determination of the concentration of each species, from which the reaction rate constants can be calculated.
Table 2: Hypothetical ¹H NMR Chemical Shift Data for Monitoring the Synthesis of this compound
| Compound | Proton | Illustrative Chemical Shift (ppm) |
| 5-Phenylpyrimidine | Pyrimidine (B1678525) Protons | 8.5 - 9.2 |
| Phenyl Protons | 7.3 - 7.8 | |
| This compound | Pyrimidine Protons | 9.0 - 9.8 |
| Phenyl Protons | 7.5 - 8.0 | |
| N-Methyl Protons | ~4.2 |
This table is for illustrative purposes. Actual chemical shifts are dependent on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for determining the concentration of this compound in solution. longdom.orgnih.gov The presence of the phenyl-substituted pyrimidinium chromophore gives rise to characteristic absorption bands in the UV-Vis spectrum.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgresearchgate.net By preparing a series of standard solutions of this compound with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine analysis and for monitoring the progress of reactions where there is a significant change in the UV-Vis spectrum between the reactant and the product. nih.gov
Solid-State NMR for Polymorph Characterization and Structural Details
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including different polymorphic forms of this compound. nih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties.
Different polymorphs of a compound will have distinct arrangements of molecules in the crystal lattice. These differences in the local environment of the nuclei (such as ¹H, ¹³C, and ¹⁵N) result in different chemical shifts and coupling patterns in the solid-state NMR spectra. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.
By comparing the solid-state NMR spectra of different batches of this compound, it is possible to identify the presence of different polymorphs. Furthermore, advanced ssNMR experiments can provide information on internuclear distances and molecular dynamics within the solid state, offering detailed insights into the packing and intermolecular interactions in the crystal structure.
An extensive search for research literature detailing the use of microcalorimetry for the thermochemical analysis of 1-Methyl-5-phenylpyrimidinium iodide has yielded no specific studies or data. Consequently, it is not possible to provide an article based on actual experimental findings for this particular compound as requested.
Microcalorimetry, a highly sensitive technique for measuring heat changes in chemical and biological processes, would be a valuable tool for characterizing the interactions and reactions of 1-Methyl-5-phenylpyrimidinium iodide. Techniques such as Isothermal Titration Calorimetry (ITC) could elucidate the thermodynamics of its binding to biological targets, while Differential Scanning Calorimetry (DSC) could provide insights into its effects on the thermal stability of macromolecules.
However, without published research applying these methodologies to 1-Methyl-5-phenylpyrimidinium iodide, any discussion of specific thermochemical data, reaction thermodynamics, or binding interactions would be purely hypothetical and not grounded in scientific evidence. The scientific community has not yet published research in this specific area. Therefore, the creation of data tables and detailed research findings as outlined in the prompt cannot be fulfilled at this time.
Future Research Directions and Perspectives
Exploration of Unprecedented Reactivity Patterns of 1-Methyl-5-phenylpyrimidinium iodide
While the general reactivity of pyrimidinium salts is understood, the specific substitution pattern of 1-Methyl-5-phenylpyrimidinium iodide offers opportunities to uncover novel chemical transformations. Future research will likely focus on its behavior in reactions that are less common for this class of compounds.
Key areas for investigation include:
Dearomatization Reactions: A thorough study of dearomative additions of various nucleophiles to the 1-Methyl-5-phenylpyrimidinium cation could reveal predictable regiochemical outcomes based on the electronic and steric influence of the methyl and phenyl groups. rsc.org This could lead to the synthesis of complex, non-aromatic nitrogen-containing heterocycles.
Radical Chemistry: N-functionalized pyridinium (B92312) salts are known to be effective radical precursors. acs.org Investigating the single-electron reduction of 1-Methyl-5-phenylpyrimidinium iodide could unlock its potential in generating specific carbon-centered radicals for applications in C-H functionalization and other radical-mediated transformations.
Photochemistry: The photochemical behavior of pyridinium salts, which can lead to unique cyclization reactions and the formation of bicyclic aziridines, presents an exciting frontier. nih.gov Exploring the photochemistry of 1-Methyl-5-phenylpyrimidinium iodide could yield novel molecular scaffolds with interesting biological or material properties.
Design and Synthesis of Novel Pyrimidinium Architectures with Tailored Properties
The core structure of 1-Methyl-5-phenylpyrimidinium iodide serves as a versatile scaffold for the design and synthesis of new pyrimidinium-based molecules with customized properties. By systematically modifying the substituents on the pyrimidine (B1678525) ring and the phenyl group, researchers can fine-tune the electronic, steric, and photophysical characteristics of the resulting compounds.
Future synthetic efforts may target:
Polyheterocyclic Systems: The fusion of additional heterocyclic rings onto the pyrimidinium framework can lead to complex polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Functionalized Derivatives: The introduction of various functional groups (e.g., electron-donating or -withdrawing groups, fluorophores, or reactive handles) onto the phenyl ring can modulate the reactivity and properties of the pyrimidinium salt. This allows for the creation of tailored molecules for specific applications, such as selective enzyme inhibitors or fluorescent probes. tandfonline.comnih.gov
Coumarin (B35378) and Oxadiazole Hybrids: The synthesis of hybrid molecules incorporating coumarin or 1,3,4-oxadiazole (B1194373) moieties with the pyrimidine-5-carbonitrile scaffold has shown promise in developing selective COX-2 inhibitors. nih.gov Similar strategies can be applied to 1-Methyl-5-phenylpyrimidinium iodide to explore new therapeutic agents.
| Parent Compound | Synthetic Modification | Targeted Property | Potential Application |
| 1-Methyl-5-phenylpyrimidinium iodide | Fusion with other heterocycles | Extended π-conjugation, novel topology | Organic electronics, medicinal chemistry |
| 1-Methyl-5-phenylpyrimidinium iodide | Introduction of electron-withdrawing groups on the phenyl ring | Increased electrophilicity | Enhanced reactivity in nucleophilic additions |
| 1-Methyl-5-phenylpyrimidinium iodide | Attachment of a fluorophore | Intrinsic fluorescence | Fluorescent probes for biological imaging |
| 1-Methyl-5-phenylpyrimidinium iodide | Incorporation of a coumarin moiety | Selective enzyme inhibition | Anti-inflammatory drugs |
Integration of 1-Methyl-5-phenylpyrimidinium iodide into Hybrid Material Systems
The unique properties of pyrimidinium salts, including their ionic nature and potential for functionalization, make them attractive building blocks for the creation of advanced hybrid materials.
Promising areas of research include:
Ionic Liquids: Pyridinium salts are a well-established class of ionic liquids. researchgate.netrsc.org By modifying the anion and the substituents on the cation of 1-Methyl-5-phenylpyrimidinium iodide, novel ionic liquids with specific thermal and electrochemical properties can be designed for applications as electrolytes in batteries or as green reaction media.
Functional Polymers: Incorporating the 1-Methyl-5-phenylpyrimidinium iodide moiety into polymer chains can lead to the development of functional materials with antimicrobial properties or for use in gene delivery systems. researchgate.net
Sensors: Pyrazolo[1,5-a]pyrimidinium salts have been successfully employed as fluorescent probes for cyanide detection. acs.org The 1-Methyl-5-phenylpyrimidinium core could be similarly functionalized to create selective chemosensors for other environmentally or biologically important analytes.
Advanced Computational Methodologies for Predictive Modeling and Data-Driven Discovery
Computational chemistry plays a crucial role in understanding and predicting the behavior of molecules, accelerating the discovery of new compounds with desired properties.
Future computational studies on 1-Methyl-5-phenylpyrimidinium iodide and its derivatives could involve:
Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR models can be developed to predict the biological activity of novel pyrimidine derivatives, guiding the design of more potent and selective therapeutic agents. mdpi.com
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 1-Methyl-5-phenylpyrimidinium iodide and its reaction intermediates. This can provide valuable insights into reaction mechanisms and help in the design of new catalysts. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of 1-Methyl-5-phenylpyrimidinium iodide with biological targets, such as enzymes or DNA, providing a deeper understanding of its mechanism of action at the molecular level. nih.govacs.org
| Computational Method | Objective | Predicted Outcome |
| QSAR | Predict biological activity of new derivatives | Identification of key structural features for enhanced activity |
| DFT | Elucidate reaction mechanisms and electronic properties | Understanding of reactivity and regioselectivity |
| MD Simulations | Investigate interactions with biomolecules | Insight into binding modes and therapeutic potential |
Expanding Applications in Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. Pyridinium salts have already shown promise in this area, and 1-Methyl-5-phenylpyrimidinium iodide could contribute significantly.
Potential applications in sustainable chemistry include:
Catalysis: Substituted pyridinium salts can act as efficient and recyclable catalysts for various organic reactions, such as the Mannich reaction, often under solvent-free conditions. nih.govacs.org
Green Solvents: As mentioned, 1-Methyl-5-phenylpyrimidinium iodide can be a precursor to ionic liquids, which are considered greener alternatives to volatile organic solvents in many applications.
Metal-Free Transformations: The iodide counter-ion in 1-Methyl-5-phenylpyrimidinium iodide can participate in metal-free catalytic cycles, for instance, in the conversion of biomass-derived platform chemicals like starch into valuable products such as 5-methylfurfural. rsc.org This avoids the use of toxic and expensive heavy metal catalysts.
Q & A
Basic: What are the recommended synthetic routes for 1-Methyl-5-phenylpyrimidinium iodide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves quaternization of 5-phenylpyrimidine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Key steps include:
Reaction Setup : Equimolar ratios of 5-phenylpyrimidine and methyl iodide are stirred at 60–80°C for 12–24 hours.
Workup : The crude product is precipitated by adding diethyl ether, followed by filtration.
Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Purity is verified via HPLC (>98%) and melting point analysis.
Critical Considerations : Excess methyl iodide improves yield but may require careful quenching. Use anhydrous conditions to avoid hydrolysis of the pyrimidinium intermediate .
Advanced: How does the ionic nature of 1-Methyl-5-phenylpyrimidinium iodide affect its stability in aqueous vs. nonpolar solvents?
Methodological Answer:
The compound’s iodide counterion and cationic pyrimidinium core make it hygroscopic and prone to hydrolysis in polar protic solvents (e.g., water or methanol). Stability studies should include:
- Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 260 nm for pyrimidine ring opening).
- Solvent Screening : Compare degradation rates in DMSO (stable for >72 hours) vs. water (partial decomposition within 24 hours).
- Mitigation Strategies : Store under inert gas in anhydrous DMF or acetonitrile. Add stabilizers like 2,6-di-tert-butylphenol to inhibit oxidation .
Basic: What spectroscopic and analytical techniques are most effective for characterizing 1-Methyl-5-phenylpyrimidinium iodide?
Methodological Answer:
- 1H/13C NMR : Confirm methyl group attachment (δ ~4.0 ppm for N-CH3) and aromatic proton environments (δ 7.5–8.5 ppm).
- FTIR : Identify C-N+ stretching (1650–1700 cm⁻¹) and iodide ion pairing (broad bands ~3000 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak [M-I]+ at m/z 171.1 (calculated for C11H11N2+).
- XRD : Resolve crystal packing influenced by iodide’s large ionic radius, revealing monoclinic or orthorhombic systems .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The C2 position of the pyrimidinium ring is electrophilic (Mulliken charge: +0.35), making it susceptible to nucleophilic attack.
- Transition State Analysis : Simulate SN2 pathways for iodide displacement by nucleophiles (e.g., CN⁻ or SCN⁻) using Gaussian08. Compare activation energies to experimental kinetics from stopped-flow spectroscopy.
- Solvent Effects : Include PCM models to account for solvation in DMSO vs. water, which alter reaction barriers by 10–15 kcal/mol .
Contradiction Analysis: How to resolve discrepancies in reported synthesis yields (40–75%) for this compound?
Methodological Answer:
Yield variability arises from:
- Reagent Purity : Commercial 5-phenylpyrimidine often contains ~5% isomers; purify via column chromatography (silica gel, hexane/EA 4:1) before use.
- Temperature Control : Higher temperatures (>80°C) accelerate side reactions (e.g., Hofmann elimination). Monitor via in-situ FTIR for byproduct detection.
- Workup Efficiency : Replace filtration with centrifugal separation to recover microcrystalline product.
Validation : Replicate literature protocols with controlled variables and report yields with error margins (±5%) .
Basic: What safety protocols are recommended for handling iodide salts in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of methyl iodide vapors (TLV: 2 ppm).
- Spill Management : Neutralize iodide residues with 10% sodium thiosulfate. Collect waste in halogenated solvent containers .
Advanced: What role does 1-Methyl-5-phenylpyrimidinium iodide play in photoredox catalysis?
Methodological Answer:
The compound acts as a photosensitizer due to its extended π-conjugation and redox-active iodide:
- Electrochemical Analysis : Cyclic voltammetry reveals a reduction potential at -1.2 V vs. SCE, enabling electron transfer to aryl halides.
- Application : In C-N coupling reactions, UV irradiation (365 nm) generates aryl radicals, achieving turnover numbers (TON) of 500–700. Compare with Ru(bpy)3²+ benchmarks for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
